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molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6

(2-Aminobenzo[d]thiazol-6-yl)methanol

Cat. No. B025668
M. Wt: 180.23 g/mol
InChI Key: LPMULTSCZSOABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE033948

Procedure details

50 g (0.225 mol) of ethyl 2-aminobenzothiazole-6-carboxylate are suspended in 1,000 ml of THF, cooled to -70° C., and 562.5 ml (0.675 mol) of diisobutylaluminum hydride (DIBAL, 20% strength in toluene, 1.2 molar) are slowly added dropwise under nitrogen. The reaction solution is stirred at -70° C. to -40° C. overnight and then without cooling for a further 3 hours. Then it is cooled to -70° C., 61.5 ml of water are added dropwise (vigorous exothermic reaction), and the mixture is allowed to reach room temperature. 305 ml of saturated sodium chloride solution are added, and the mixture is stirred at 20° C. for 1 hour. Precipitated aluminum hydroxide is filtered off with suction and washed with THF, and the filtrate is evaporated to dryness (36 g). The residue is dissolved in boiling ethanol, some insolubles are filtered off, and the filtrate is evaporated to dryness.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
562.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
61.5 mL
Type
reactant
Reaction Step Three
Quantity
305 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11](OCC)=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].C([Al+]CC(C)C)C(C)C.O.[Cl-].[Na+]>C1COCC1>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)C(=O)OCC
Step Two
Name
Quantity
562.5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
61.5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
305 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction solution is stirred at -70° C. to -40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling for a further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Then it is cooled to -70° C.
CUSTOM
Type
CUSTOM
Details
(vigorous exothermic reaction)
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred at 20° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Precipitated aluminum hydroxide is filtered off with suction
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness (36 g)
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved
FILTRATION
Type
FILTRATION
Details
some insolubles are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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